

Chemical and physical properties of 4-Pentylphenol

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Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B079272

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4-Pentylphenol: A Comprehensive Technical Guide

An In-depth Examination of its Chemical and Physical Properties for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Pentylphenol**, a member of the alkylphenol family, is an organic compound with a phenol ring substituted with a pentyl group at the para position. Its amphiphilic nature, stemming from the hydrophilic phenolic hydroxyl group and the hydrophobic pentyl chain, makes it a compound of interest in various industrial and research applications. It serves as a key intermediate in the synthesis of liquid crystals and is also recognized for its antimicrobial properties. Furthermore, its structural similarity to endogenous estrogens has led to its classification as a potential endocrine-disrupting chemical, warranting detailed investigation into its biological activities and toxicological profile. This guide provides a comprehensive overview of the chemical and physical properties of **4-pentylphenol**, detailed experimental protocols for its characterization, and visualizations of relevant workflows and biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **4-pentylphenol** are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	14938-35-3	[1][2][3][4][5]
Molecular Formula	C ₁₁ H ₁₆ O	[1][5]
Molecular Weight	164.24 g/mol	[1][5]
Appearance	Clear, light yellow to light brown liquid or solid	[1][2]
Melting Point	23-25 °C	[1][3]
Boiling Point	342 °C	[1][3]
Density	0.960 g/mL at 20 °C	[1][4]
Refractive Index (n ²⁰ /D)	1.515	[1]
pKa	10.26 ± 0.13 (Predicted)	[1]
Water Solubility	99.99 mg/L at 25 °C	[1]

Solubility Profile

Solvent	Solubility	Reference(s)
Chloroform	Slightly soluble	[1]
Methanol	Slightly soluble	[1]
Organic Solvents	Moderately soluble	[2]

Experimental Protocols

Detailed methodologies for the characterization and analysis of **4-pentylphenol** are crucial for reproducible research. The following sections provide in-depth protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **4-pentylphenol** by analyzing the chemical shifts and coupling patterns of its protons.

Methodology:

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of **4-pentylphenol** in 0.75 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
 - Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds between scans.
 - Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-pentylphenol**, particularly the hydroxyl and aromatic moieties.

Methodology:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Neat Liquid/Solid):

- If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- If the sample is a solid, prepare a KBr pellet. Grind 1-2 mg of **4-pentylphenol** with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the O-H stretch of the phenol, the C-H stretches of the alkyl chain and aromatic ring, and the C=C stretching vibrations of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **4-pentylphenol** in a sample matrix and to provide structural information through its mass spectrum.

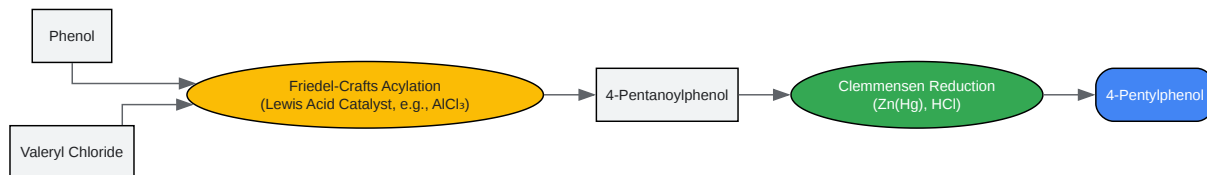
Methodology:

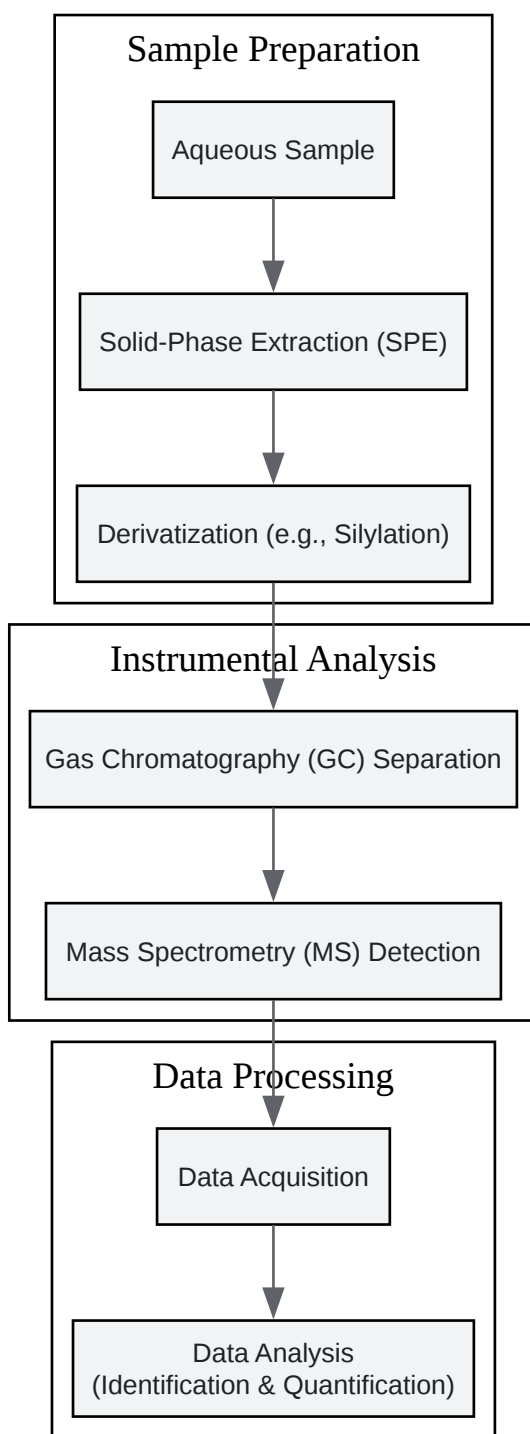
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation (from an aqueous matrix):
 - Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the aqueous sample onto the cartridge. Wash with deionized water to remove interferences. Elute **4-pentylphenol** with an organic solvent such as dichloromethane.
 - Derivatization: Concentrate the eluate under a gentle stream of nitrogen. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form the more volatile trimethylsilyl (TMS) derivative.

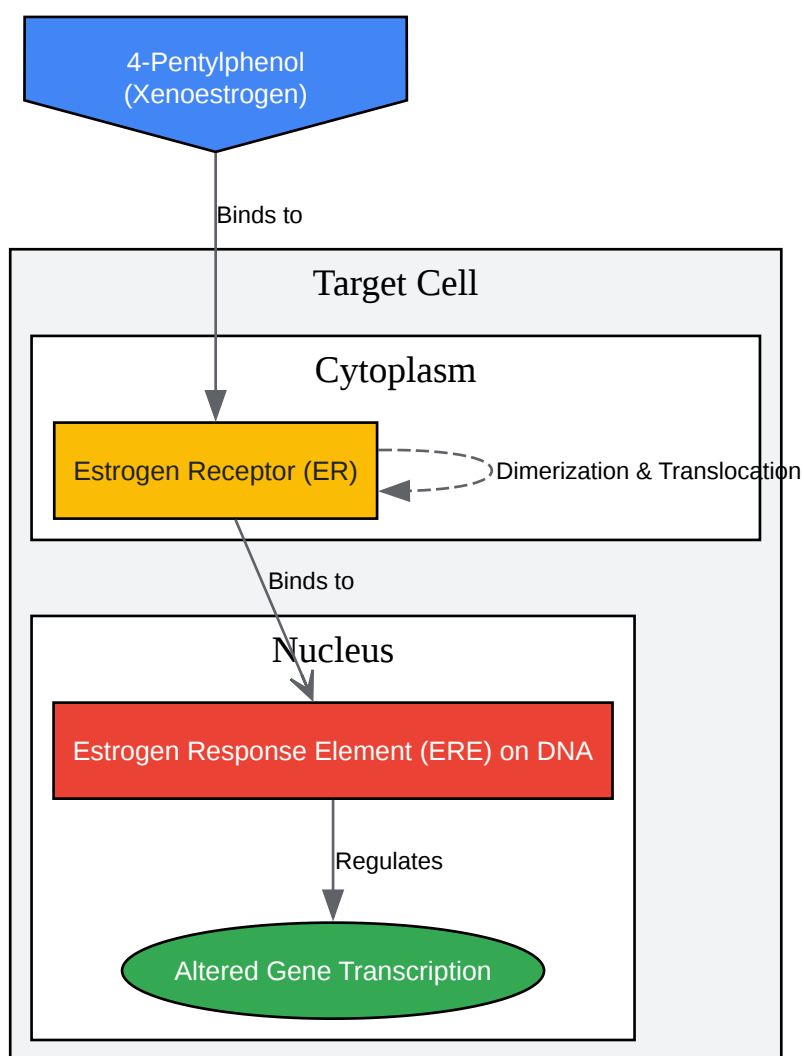
- GC Conditions:
 - Column: A 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl methylpolysiloxane column (or equivalent).
 - Injector: Splitless mode at 250°C.
 - Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.
- Data Analysis: Identify the retention time of the derivatized **4-pentylphenol** and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to **4-pentylphenol**.







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